molecular formula C8H6BrNO B1373430 4-Bromo-3-(hydroxymethyl)benzonitrile CAS No. 905710-66-9

4-Bromo-3-(hydroxymethyl)benzonitrile

Cat. No.: B1373430
CAS No.: 905710-66-9
M. Wt: 212.04 g/mol
InChI Key: MKEWOMLQLUYQPK-UHFFFAOYSA-N
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Description

4-Bromo-3-(hydroxymethyl)benzonitrile: is an organic compound with the molecular formula C8H6BrNO . It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and a hydroxymethyl group at the third position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 4-Bromo-3-(hydroxymethyl)benzonitrile involves the bromination of 3-(hydroxymethyl)benzonitrile. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods:

Industrial production of this compound often employs a one-pot synthesis method. This involves reacting 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base and an organic solvent. The intermediate product is then further reacted with a boron reagent in the presence of a base and a catalyst to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Bromo-3-(hydroxymethyl)benzonitrile can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 4-Bromo-3-(methyl)benzonitrile.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent are commonly used.

Major Products:

    Oxidation: 4-Bromo-3-formylbenzonitrile or 4-Bromo-3-carboxybenzonitrile.

    Reduction: 4-Bromo-3-(methyl)benzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Chemistry:

4-Bromo-3-(hydroxymethyl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals .

Biology and Medicine:

In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It serves as a building block for molecules that may exhibit biological activity, such as anti-inflammatory or anticancer properties.

Industry:

The compound is used in the production of advanced materials, including polymers and resins. It is also employed in the development of new catalysts and reagents for industrial chemical processes .

Mechanism of Action

The mechanism of action of 4-Bromo-3-(hydroxymethyl)benzonitrile depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In medicinal chemistry, its mechanism of action would be related to the specific biological target it interacts with, such as enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Uniqueness:

4-Bromo-3-(hydroxymethyl)benzonitrile is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. The hydroxymethyl group provides additional reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-3-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEWOMLQLUYQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696094
Record name 4-Bromo-3-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905710-66-9
Record name 4-Bromo-3-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2 (20.0 mmol), (methoxymethyl)triphenylphosphonium chloride (8.49 g, 24.0 mmol), and potassium tert-butoxide (2.83 g, 24.0 mol) in N,N-dimethylformamide (50 mL) was stirred at room temperature for overnight. The reaction was quenched with 6 N HCl, and the mixture was extracted with ethyl acetate. The organic layer was washed with water (×2) and brine, and dried on anhydrous sodium sulfate. The solvent was removed under reduced. To the residue were added tetrahydrofuran (60 mL) and 6 N HCl, and the mixture was heated at reflux for 8 h. Water was added, and the mixture was extracted with ether. The organic layer was washed with brine and dried on anhydrous sodium sulfate. The solvent was removed under reduced pressure to afford 16.6 mmol of 9.
Name
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
8.49 g
Type
reactant
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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